N'-aminomorpholine-4-carboximidamide

Description

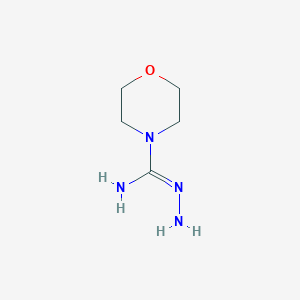

Structure

3D Structure

Properties

IUPAC Name |

N'-aminomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFSDHVKBHKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N/N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Aminomorpholine 4 Carboximidamide and Structural Analogs

Direct Synthesis Approaches to Carboximidamide Moieties

Direct methods for the construction of the carboximidamide functional group on a morpholine (B109124) scaffold are of significant interest due to their potential for efficiency and atom economy. These approaches primarily involve amidation and condensation reactions, as well as cyclization strategies.

Amidation and Condensation Reactions for N'-substituted Carboximidamides

The formation of N'-substituted carboximidamides can be achieved through various amidation and condensation reactions. One common strategy involves the reaction of a primary amine with a suitable carboxylic acid derivative, followed by treatment with an amine to introduce the imidamide functionality. For instance, the synthesis of morpholine-4-carboximidamide (B106666) hydrochloride can be achieved through direct amidation. smolecule.com

While direct synthesis of N'-aminomorpholine-4-carboximidamide is not extensively documented, analogous syntheses of N,N'-disubstituted guanidines provide insight into potential routes. A sequential one-pot approach for the synthesis of N,N'-disubstituted guanidines has been reported, involving the reaction of N-chlorophthalimide, isocyanides, and amines. This method proceeds through N-phthaloylguanidine intermediates and offers a broad substrate scope under mild conditions. rsc.org Such a strategy could potentially be adapted for the synthesis of this compound by using an appropriately protected hydrazine (B178648) derivative as the amine component.

Another relevant approach is the direct condensation of carboxylic acids and amines in the presence of a mediator like TiCl4. nih.gov This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov Adapting this to a pre-functionalized morpholine derivative could offer a pathway to the carboximidamide core.

General methods for the preparation of N(G)-aminoguanidines from primary amines have also been developed. These one-pot procedures convert primary amines into protected N(G)-aminoguanidines and have been successfully applied to the synthesis of various inhibitors of nitric oxide synthase. nih.gov This highlights the feasibility of converting an amino group, such as in 4-aminomorpholine (B145821), to the desired N'-aminoguanidine functionality.

Table 1: Comparison of Amidation and Condensation Reactions for Carboximidamide and Guanidine (B92328) Synthesis

| Method | Reagents | Key Features | Potential Applicability to Target Compound |

| Direct Amidation | Morpholine, Carboxylic acid derivative, Amine | Straightforward approach to the carboximidamide core. smolecule.com | High, provides the basic morpholine-carboximidamide scaffold. |

| One-pot Guanidine Synthesis | N-chlorophthalimide, Isocyanide, Amine | Mild conditions, broad substrate scope, proceeds via N-phthaloylguanidine. rsc.org | Moderate, would require adaptation with a protected hydrazine. |

| TiCl4 Mediated Amidation | Carboxylic acid, Amine, TiCl4 | Direct condensation, wide substrate compatibility. nih.gov | Moderate, could be used to form an amide precursor. |

| N(G)-aminoguanidine Synthesis | Primary amine, Guanylating agent | One-pot conversion of an amino group to an N-aminoguanidine. nih.gov | High, directly applicable to a 4-aminomorpholine precursor. |

Cyclization Strategies for Morpholine-Carboximidamide Scaffolds

Cyclization reactions represent another important avenue for the construction of the morpholine-carboximidamide scaffold. These strategies often start from simpler, acyclic precursors and form the morpholine ring in a key step. The synthesis of morpholine derivatives is a well-studied area of medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive molecules. researchgate.netnih.gov

Intramolecular cyclization is a powerful technique for forming heterocyclic rings. For example, the synthesis of substituted morpholines can be achieved through the reductive amination of a key intermediate formed from the oxidative ring opening of a sugar ring. While this specific example leads to a morpholino nucleoside, the principle of forming the morpholine ring through cyclization is broadly applicable.

Another strategy involves the cyclization of aminoguanidine (B1677879) derivatives. Aminoguanidine itself is a versatile starting material for a wide variety of cyclization reactions to form different heterocyclic systems. at.ua By incorporating a precursor to the morpholine ring into the aminoguanidine structure, it is conceivable to design a synthesis where the final cyclization step forms the desired morpholine-carboximidamide scaffold. A review of aminoguanidine derivative synthesis highlights various cyclization processes, which can occur in one, two, or three steps. ijisrt.com

Reduction-Based Syntheses of Morpholine-4-imidamide Derivatives

Reduction-based methods are particularly useful for the synthesis of precursors to this compound, specifically 4-aminomorpholine. These methods often involve the reduction of a nitroso or nitro group attached to the morpholine nitrogen.

Reduction of N-Nitrosomorpholine Intermediates

A key and industrially viable method for the preparation of 4-aminomorpholine is the reduction of N-nitrosomorpholine. google.com N-nitrosomorpholine can be synthesized from morpholine and is a stable precursor. wikipedia.orgnih.gov The reduction of the N-nitroso group to an amino group is a well-established transformation in organic chemistry. acs.orgacs.org Various reducing agents can be employed for this purpose, with strong reductants like lithium aluminum hydride (LiAlH4) and zinc in hydrochloric acid being effective. acs.org However, for substrates with sensitive functional groups, milder and more selective reducing conditions are preferred.

A particularly relevant and green synthetic method for 4-aminomorpholine involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium on carbon (Zn/Pd-C) bimetallic system in the presence of carbonic acid. google.com This method is advantageous as it avoids the use of strong acids like acetic acid or hydrochloric acid, making it more environmentally friendly. google.com The reaction proceeds with high yield and produces a high-quality product. google.com

Catalytic Systems for Chemoselective Reduction (e.g., Bimetallic Catalysis in CO2-H2O Systems)

The use of bimetallic catalytic systems for chemoselective reductions is a growing area of research. These systems can offer enhanced activity and selectivity compared to their monometallic counterparts. chimia.chnih.govresearchgate.net In the context of this compound synthesis, the bimetallic Zn/Pd-C system in a CO2-H2O (carbonic acid) system for the reduction of N-nitrosomorpholine is a prime example. google.com

The proposed mechanism involves the in-situ generation of a weak acid (carbonic acid) by bubbling CO2 through the aqueous reaction mixture. This weak acid facilitates the reduction of the N-nitroso group by the bimetallic catalyst. The use of a bimetallic system can lead to synergistic effects, where one metal may facilitate the activation of the substrate while the other is involved in the electron transfer process. This can lead to higher efficiency and selectivity in the reduction. The field of bimetallic electrocatalysts for CO2 reduction also provides insights into the synergistic interactions between different metals, which can be applied to other reductive processes. chimia.chnih.govresearchgate.netresearchgate.netosti.gov

Table 2: Data from the Reduction of N-Nitrosomorpholine to 4-Aminomorpholine

| Parameter | Value | Reference |

| Starting Material | N-Nitrosomorpholine | google.com |

| Catalyst | Zinc powder-Palladium on carbon (bimetallic) | google.com |

| Reaction Medium | Water with CO2 (carbonic acid system) | google.com |

| Yield | 80-97% | google.com |

| Product Purity | 97-99% (by gas chromatography) | google.com |

Multi-step Chemical Transformations for this compound Production

The synthesis of this compound is most likely achieved through a multi-step synthetic sequence. A plausible and convergent strategy would involve the synthesis of two key intermediates: 4-aminomorpholine and a reagent that can introduce the aminocarboximidamide moiety.

A potential multi-step synthesis can be proposed as follows:

Synthesis of 4-Aminomorpholine: This can be efficiently achieved through the reduction of N-nitrosomorpholine, for example, using the bimetallic Zn/Pd-C catalyst in a carbonic acid system as described previously. google.com

Conversion of 4-Aminomorpholine to this compound: This transformation involves the conversion of the primary amino group of 4-aminomorpholine into the desired N'-aminoguanidine functionality. Several methods for the synthesis of N-aminoguanidines from primary amines have been reported. nih.gov One approach involves the reaction of the amine with cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate. orientjchem.orgwikipedia.orgorganic-chemistry.org This intermediate can then be reacted with hydrazine or a protected hydrazine derivative to yield the N'-aminoguanidine.

Alternatively, specialized guanylating agents can be used. For instance, the reaction of hydroxylamines or hydrazines with reagents like di(benzotriazol-1-yl)methanimine or benzotriazole-1-carboxamidines has been shown to produce N-hydroxy- and N-aminoguanidines in good yields. nih.gov Adapting such a reagent to react with 4-aminomorpholine could provide a direct route to the target compound.

The synthesis of substituted guanidines is a well-developed field, with methods including the reaction of amine nitrates with calcium cyanamide or dicyandiamide. cdnsciencepub.com Solid-phase synthesis approaches have also been developed for the preparation of N,N'-substituted guanidines, which could be adapted for the synthesis of the target molecule. lookchem.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Morpholine-Carboximidamides

The synthesis of morpholine-containing compounds, including morpholine-carboximidamides, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. mdpi.com These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable feedstocks. Research into the synthesis of the morpholine scaffold and its derivatives has led to several sustainable approaches that move away from traditional, often inefficient or hazardous, methods. nih.govchemrxiv.org

One significant green approach involves the development of one-pot, multicomponent reactions. For instance, a series of substituted morpholine-2-thione derivatives were synthesized through a one-pot reaction of nitromethane, carbon disulfide, and aziridine (B145994) under solvent-free conditions. iau.ir This method is notable for its high product yields, broad substrate applicability, and short reaction times, embodying key green chemistry ideals by eliminating the need for solvents and simplifying the procedure. iau.ir

Another innovative strategy focuses on replacing hazardous reagents with more environmentally benign alternatives. A novel, high-yielding protocol for creating morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This method presents considerable environmental and safety advantages over traditional multi-step syntheses that often use reagents like chloroacetyl chloride and require metal hydride reduction steps, thereby eliminating significant waste streams. chemrxiv.org

The synthesis of key precursors for morpholine-carboximidamides has also been a target for green innovation. A patented green synthesis method for 4-aminomorpholine, a crucial starting material, involves the reduction of 4-nitrosomorpholine. google.com This process employs a zinc powder-palladium on carbon bimetallic catalyst within a weak acidic environment created by introducing carbon dioxide into an aqueous solution. google.com This use of carbonic acid is significantly more environmentally friendly than employing stronger acids like acetic acid or hydrochloric acid, which are common in conventional reduction reactions. google.com The reaction proceeds with high yields and the final product is obtained through simple post-treatment, further enhancing its green credentials. google.com

The use of green solvents is another cornerstone of sustainable synthesis. N-formylmorpholine, for example, has been synthesized and evaluated as a green solvent for producing other heterocyclic compounds. ajgreenchem.com It is chemically stable, non-toxic, and non-corrosive, offering a safer alternative to many traditional organic solvents. ajgreenchem.com

Table 1: Overview of Green Synthesis Approaches for Morpholine Derivatives

| Green Chemistry Principle | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | One-pot, multicomponent synthesis of morpholine-2-thiones | High yields, short reaction times, simplified procedure. | iau.ir |

| Designing Safer Chemicals | Use of ethylene sulfate for morpholine synthesis from 1,2-amino alcohols | Replaces hazardous reagents like chloroacetyl chloride; avoids metal hydride reductions. | nih.govchemrxiv.org |

| Safer Solvents and Auxiliaries | Synthesis of 4-aminomorpholine using a CO2/water system | Carbonic acid (from CO2 and water) replaces stronger, more hazardous acids. | google.com |

| Safer Solvents and Auxiliaries | Use of N-formylmorpholine as a green solvent | Chemically stable, non-toxic, and non-corrosive alternative to conventional solvents. | ajgreenchem.com |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic pathway is critically dependent on the optimization of reaction conditions. For the synthesis of this compound and its analogs, careful tuning of parameters such as solvent, temperature, catalyst, and reactant molar ratios is essential to maximize product yield and purity while minimizing reaction time and waste. analis.com.my

The synthesis of 4-aminomorpholine via the reduction of 4-nitrosomorpholine provides a clear example of an optimized process. google.com The patented method specifies a temperature range of 30-50 °C. This moderate temperature likely represents a balance between achieving a sufficient reaction rate and preventing undesirable side reactions or decomposition of the product. The use of a bimetallic Pd/C and Zn powder catalyst system is a crucial, optimized choice for achieving efficient reduction. The procedure involves the batched addition of zinc powder to maintain the optimal temperature, followed by continued reaction until gas chromatography (GC) analysis confirms the complete consumption of the starting material. This analytical monitoring is a key aspect of optimization, preventing unnecessarily long reaction times. This highly controlled process results in excellent yields of 80% to 97%. google.com

In related synthetic efforts, such as the N-amidation of cinnamic acid, systematic optimization studies reveal the impact of each variable. analis.com.my A study on amide bond formation using a carbodiimide reagent explored different solvents, temperatures, and reagent concentrations. The optimal conditions were identified as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling reagent in anhydrous tetrahydrofuran (THF) at 60°C, with a specific molar ratio of acid to amine to EDC·HCl (1:1:1.5), over 150 minutes. analis.com.my This optimization pushed the product yield to over 93%. analis.com.my Such systematic approaches are directly applicable to the synthesis of morpholine-carboximidamides, where an amide-like bond is formed.

The choice of solvent, catalyst, and temperature can dramatically influence reaction outcomes. For instance, in the synthesis of N-substituted benzimidazolium salts from a morpholine-containing precursor, reactions were refluxed overnight in acetonitrile with potassium carbonate as the base. mdpi.com The selection of acetonitrile as the solvent and the reflux condition were optimized to ensure the reaction goes to completion. mdpi.com Similarly, the synthesis of N-phenylmorpholine-4-carboxamide was conducted at room temperature in dichloromethane (CH₂Cl₂) with triethylamine as a base, indicating that for this specific transformation, harsh conditions were not necessary to achieve a good outcome. nih.gov

These examples underscore the principle that there is no single set of optimal conditions; rather, each specific transformation in a synthetic pathway requires empirical investigation and fine-tuning to achieve the desired efficiency and yield.

Table 2: Examples of Optimized Reaction Conditions in Morpholine-Related Syntheses

| Target Compound/Analog | Key Optimized Parameters | Resulting Yield | Reference |

|---|---|---|---|

| 4-Aminomorpholine | Catalyst: Zn powder-Pd/C Solvent/Acid: H₂O/CO₂ (Carbonic Acid) Temperature: 30-50 °C | 80-97% | google.com |

| N-(4-methoxyphenyl)cinnamamide (Amide Analog) | Reagent: EDC·HCl Solvent: Anhydrous THF Temperature: 60 °C Time: 150 min | 93.1% | analis.com.my |

| N-phenylmorpholine-4-carboxamide | Solvent: Dichloromethane (CH₂Cl₂) Base: Triethylamine Temperature: Room Temperature | Not specified, but single crystals obtained. | nih.gov |

| 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine | Solvent: Acetonitrile Base: Potassium Carbonate Condition: Reflux for 16h | Not specified, but pure product obtained. | mdpi.com |

Structure Activity Relationship Sar Studies of N Aminomorpholine 4 Carboximidamide and Its Derivatives

Identification of Pharmacophoric Elements within the Morpholine-Carboximidamide Framework

The pharmacophoric features of N'-aminomorpholine-4-carboximidamide can be deconstructed into two primary components: the morpholine (B109124) ring and the N'-aminocarboximidamide moiety. Each contributes distinct properties that are essential for molecular recognition and biological effect.

The Morpholine Moiety:

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a receptor's binding pocket.

Hydrophilic/Lipophilic Balance: The morpholine ring imparts a degree of hydrophilicity, which can enhance aqueous solubility and bioavailability. Its saturated nature also provides a three-dimensional character to the molecule, which can be advantageous for fitting into specific binding sites.

Conformational Flexibility: The chair-like conformation of the morpholine ring is flexible, allowing the molecule to adopt various spatial arrangements to optimize interactions with a target. acs.org

The N'-Aminocarboximidamide Moiety:

Hydrogen Bond Donor/Acceptor: The carboximidamide group is rich in hydrogen bond donors (the NH and NH2 groups) and an acceptor (the imine nitrogen). This allows for the formation of multiple hydrogen bonds, which are pivotal for high-affinity binding to many biological targets, particularly enzymes like kinases. acs.org

Positive Ionizable Group: At physiological pH, the carboximidamide group can be protonated, forming a positively charged species. This positive charge can engage in electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

A hypothetical pharmacophore model for this compound would therefore include a hydrogen bond acceptor feature from the morpholine oxygen, multiple hydrogen bond donor and acceptor sites from the carboximidamide group, and a positive ionizable feature.

Impact of N'-Substitution (e.g., Amino vs. Hydroxy) on Biological Potency and Selectivity

The substitution at the N'-position of the morpholine-4-carboximidamide (B106666) scaffold is a critical determinant of biological activity and selectivity. The replacement of the amino group (N'-amino) with a hydroxy group (N'-hydroxy) represents a bioisosteric modification that can significantly alter the compound's electronic and steric properties.

Hydrogen Bonding Capacity: Both amino and hydroxy groups are capable of acting as hydrogen bond donors. However, the geometry and electronic nature of these bonds will differ. The amino group has two donor protons, while the hydroxyl group has one. This can lead to different binding orientations and affinities.

Steric and Electronic Effects: The size and electronegativity of the substituent at the N' position can influence the conformational preference of the carboximidamide group and its interaction with adjacent residues in the binding pocket.

The table below summarizes the potential impact of these substitutions on key physicochemical properties relevant to biological activity.

| N'-Substituent | Basicity (pKa) | Hydrogen Bond Donors | Potential Impact on Activity |

| Amino (-NH2) | Higher | 2 | Stronger ionic interactions, potentially higher affinity if a positive charge is crucial. |

| Hydroxy (-OH) | Lower | 1 | Altered ionization state, may lead to different binding modes and selectivity profiles. |

Ultimately, the precise impact of substituting an amino group with a hydroxyl group would be target-dependent. For some targets, the higher basicity and additional hydrogen bond donor of the amino group might be essential for potent activity, while for others, the properties of the hydroxyl group might lead to improved selectivity or a more favorable pharmacokinetic profile.

Influence of Morpholine Ring Substituents on Compound Activity

SAR studies on various classes of morpholine-containing compounds have revealed several general trends:

Stereochemistry: The introduction of chiral centers on the morpholine ring can lead to stereospecific interactions with the target. For many biologically active molecules, one enantiomer is significantly more potent than the other, highlighting the importance of a precise three-dimensional fit.

Lipophilicity: The addition of small alkyl groups (e.g., methyl, ethyl) to the morpholine ring generally increases the lipophilicity of the compound. This can enhance membrane permeability and cell uptake but may also lead to increased metabolic liability and off-target effects if not carefully controlled.

Polar Substituents: The introduction of polar groups, such as hydroxyl or small ether functionalities, can increase hydrophilicity, potentially improving solubility and reducing non-specific binding.

Bulky Substituents: The placement of bulky substituents can be used to probe the steric tolerance of the binding site. In some cases, a bulky group may be accommodated and lead to enhanced potency through favorable van der Waals interactions. In other cases, it may cause a steric clash, leading to a loss of activity.

The following table provides hypothetical examples of how different substitutions on the morpholine ring could influence activity.

| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |

| C2 or C6 | Methyl | Increase or Decrease | May provide favorable hydrophobic interactions or cause steric hindrance. |

| C3 or C5 | Phenyl | Likely Decrease | A bulky group in this position could disrupt the binding conformation. |

| C2 and C6 (cis/trans) | Dimethyl | Varies | Stereochemistry will be critical for optimal fit within the binding pocket. |

Computational and Ligand-Based Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the SAR of this compound derivatives. nih.gov These in silico techniques can help to identify key molecular descriptors that correlate with biological activity and to predict the activity of novel, unsynthesized analogs. nih.govfrontiersin.org

Ligand-Based QSAR: When the three-dimensional structure of the biological target is unknown, ligand-based QSAR models can be developed using a set of molecules with known activities. These models are built on the principle that structurally similar molecules are likely to have similar biological activities.

Descriptor Calculation: A wide range of molecular descriptors can be calculated for each compound in the dataset. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.

For a series of this compound analogs, a QSAR model might reveal that descriptors related to the electrostatic potential around the carboximidamide group and the hydrophobicity of the morpholine ring substituents are highly correlated with biological potency.

Computational Docking: If the 3D structure of the target protein is available, molecular docking can be employed to predict the binding mode and affinity of the ligands. This technique can help to visualize the interactions between the compound and the active site residues, providing a rational basis for the observed SAR. Docking studies could, for example, confirm the importance of hydrogen bonds formed by the N'-amino group and highlight potential regions for modification on the morpholine ring to enhance binding. nih.govfrontiersin.org

Rational Design and Synthesis of this compound Analogs for Enhanced Bioactivity

The insights gained from SAR studies and computational modeling can be applied to the rational design and synthesis of novel this compound analogs with improved biological activity, selectivity, and pharmacokinetic properties. nih.gov

Design Strategies:

Scaffold Hopping: The morpholine ring could be replaced with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine, to explore the impact on activity and physicochemical properties.

Substituent Optimization: Based on QSAR and docking results, substituents on the morpholine ring can be systematically varied to optimize hydrophobic, steric, and electronic interactions with the target.

N'-Substitution Modification: A library of compounds with diverse N'-substituents (e.g., alkyl, aryl, acyl) could be synthesized to probe the requirements of the binding pocket at this position.

Synthetic Approaches: The synthesis of this compound analogs would likely involve a multi-step sequence. A plausible synthetic route could start from morpholine, which is first converted to a suitable intermediate that can then be reacted to form the carboximidamide moiety.

A general synthetic scheme might involve the reaction of a morpholine-derived precursor with a protected N-aminoguanidinylating agent, followed by deprotection to yield the final product. The synthesis of substituted morpholine precursors would allow for the introduction of diversity at various positions on the heterocyclic ring. nih.gov

The table below outlines a general approach to the synthesis of analogs.

| Synthetic Step | Description | Key Reagents |

| 1. Morpholine Functionalization | Introduction of substituents onto the morpholine ring, if desired. | Varies depending on the desired substituent. |

| 2. Carboximidamide Formation | Reaction of the morpholine derivative with a reagent to install the carboximidamide group. | e.g., Cyanamide (B42294), S-methylisothiourea derivatives. |

| 3. N'-Amino Group Introduction | Guanidinylation with a reagent containing the N'-amino functionality, or subsequent modification of the carboximidamide. | Protected N-aminoguanidinylating agents. |

| 4. Deprotection and Purification | Removal of any protecting groups and purification of the final compound. | Acidic or basic conditions, followed by chromatography. |

Through a synergistic interplay of rational design, chemical synthesis, and biological evaluation, it is possible to systematically explore the SAR of the this compound scaffold and develop novel compounds with optimized therapeutic potential.

Advanced Spectroscopic and Chromatographic Analytical Techniques for N Aminomorpholine 4 Carboximidamide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of N'-aminomorpholine-4-carboximidamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a detailed mapping of the molecular framework.

Given the structure, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the amine groups. The protons on the carbons adjacent to the oxygen (O-CH₂) would typically appear at a different chemical shift than those adjacent to the ring nitrogen (N-CH₂). The ¹³C NMR spectrum would similarly display unique signals for each carbon atom, with their chemical shifts influenced by the electronegativity of adjacent atoms (oxygen and nitrogen).

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for morpholine and guanidine (B92328) moieties.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| H on C2/C6 | ¹H | ~3.7 | Protons on carbons adjacent to ring oxygen |

| H on C3/C5 | ¹H | ~2.8 | Protons on carbons adjacent to ring nitrogen |

| H on N' | ¹H | Broad signal | Protons on the terminal amino group |

| H on N''/N''' | ¹H | Broad signal | Protons on the carboximidamide group |

| C2/C6 | ¹³C | ~67 | Carbons adjacent to ring oxygen |

| C3/C5 | ¹³C | ~50 | Carbons adjacent to ring nitrogen |

| C=N | ¹³C | ~158 | Carbon of the carboximidamide group |

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between them.

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural insights through its fragmentation pattern. The calculated molecular weight for the protonated molecule [M+H]⁺ is approximately 145.11 g/mol . nist.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The analysis of these fragments helps to confirm the presence of key structural components, such as the morpholine ring and the aminocarboximidamide side chain.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragment Structure |

| 145 | [M+H]⁺ | Intact protonated molecule |

| 102 | [C₄H₁₀N₂O]⁺ | N-aminomorpholine cation |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

| 57 | [CH₅N₂]⁺ | Aminomethaniminium fragment |

| 44 | [C₂H₆N]⁺ | Common amine fragment |

High-resolution mass spectrometry (HRMS) would be utilized to determine the elemental composition of the parent ion and its major fragments with high accuracy, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

IR spectroscopy measures the vibrations of bonds within the molecule, with specific functional groups absorbing infrared radiation at characteristic frequencies. For this compound, key absorptions would confirm the presence of N-H, C=N, C-N, and C-O bonds. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The this compound molecule contains non-bonding electrons on the nitrogen and oxygen atoms and a π-system in the C=N bond. These can give rise to n → σ* and n → π* transitions. The wavelength of maximum absorbance (λmax) is expected to be in the short-wavelength UV region, typically between 200-250 nm, due to the absence of extended conjugated systems. rsc.org

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine) | Stretching | 3300 - 3500 (broad) |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C=N (Imin) | Stretching | 1640 - 1690 |

| N-H (Amine) | Bending (Scissoring) | 1550 - 1650 |

| C-O-C (Ether) | Stretching | 1070 - 1150 (strong) |

| C-N (Amine) | Stretching | 1020 - 1250 |

Chromatographic Separation and Quantification Strategies

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of non-volatile, polar compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid for MS compatibility) to ensure good peak shape and retention. nih.govsielc.com Detection would typically be performed using a UV detector set at the molecule's λmax. nih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability. researchgate.net Validation parameters include:

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Measuring the degree of scatter between a series of measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Table 4: Example HPLC Method Parameters for this compound Analysis Based on methods for structurally similar compounds. nih.gov

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at ~210 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Standard Gas Chromatography (GC) is generally unsuitable for analyzing polar and non-volatile compounds like this compound due to its low volatility and potential for thermal degradation in the injector port. nih.gov However, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool if the analyte is first converted into a more volatile and thermally stable derivative. nih.gov

Derivatization involves chemically modifying the molecule to mask polar functional groups, primarily the amine and imine protons. Common derivatization strategies for amines include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form amide derivatives.

The resulting derivative can then be separated by GC and detected by MS. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the derivative's characteristic retention time and mass spectrum. nist.gov This approach is particularly useful for trace-level analysis and impurity profiling where high sensitivity is required. nih.gov

Derivatization Chemistry for Enhanced Analytical Detection and Resolution

Derivatization in analytical chemistry is a strategic process of chemically modifying an analyte to enhance its suitability for a specific analytical method. This is particularly crucial for compounds like this compound that may exhibit poor chromatographic retention, low volatility, or lack a strong chromophore for UV-Vis or fluorescence detection. The primary goals of derivatization in the context of analyzing this compound are to improve its detectability, enhance its separation from matrix components, and increase the sensitivity of the analytical method. oup.compsu.edu

Strategies for Functional Group Derivatization in Analytical Contexts

The molecular structure of this compound possesses several functional groups amenable to derivatization: the primary amino group, the secondary amine within the morpholine ring, and the guanidino group. The choice of derivatizing reagent and reaction conditions depends on the analytical technique to be employed, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), and the desired detection method (e.g., flame ionization, electron capture, mass spectrometry, fluorescence). psu.edu

Derivatization of the Guanidino Group: The guanidino group is a key functional moiety in this compound. A common strategy for its derivatization involves condensation reactions with dicarbonyl compounds. For instance, reagents like glyoxal (B1671930) can react with the guanidino group to form a stable heterocyclic derivative that is more volatile and suitable for GC analysis. oup.comnih.gov Other reagents used for the derivatization of guanidino compounds include hexafluoroacetylacetone (B74370) and benzoin, which can introduce fluorinated groups for enhanced electron capture detection or create fluorescent derivatives for sensitive HPLC analysis. oup.compsu.edu

Derivatization of the Amino and Morpholino Groups: The primary amino group and the secondary amine of the morpholine ring are nucleophilic and can be targeted by various derivatizing agents. Acylation with reagents such as trifluoroacetic anhydride not only increases volatility for GC analysis but also introduces a highly electronegative group, making the derivative suitable for electron capture detection. psu.edu For HPLC with fluorescence detection, reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, or dansyl chloride, are commonly employed to form highly fluorescent adducts. psu.edu Another approach for secondary amines like the morpholine nitrogen is nitrosation using sodium nitrite (B80452) under acidic conditions to form stable N-nitrosamine derivatives, which can be analyzed by GC-MS. nih.gov

The following table summarizes potential derivatization strategies for the functional groups of this compound:

| Functional Group | Derivatizing Reagent | Resulting Derivative | Analytical Advantage |

| Guanidino | Glyoxal | Pyrimidine derivative | Increased volatility for GC |

| Guanidino | Benzoin | Fluorescent derivative | Enhanced sensitivity in HPLC-fluorescence |

| Primary Amino | o-Phthaldialdehyde (OPA)/thiol | Isoindole derivative | Highly fluorescent for HPLC detection |

| Primary Amino/Morpholino | Trifluoroacetic anhydride | Trifluoroacetyl derivative | Increased volatility and ECD suitability for GC |

| Morpholino (Secondary Amine) | Sodium Nitrite/Acid | N-nitrosomorpholine derivative | Stable and volatile for GC-MS analysis |

Application of Derivatization in Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering endogenous compounds. psu.edunih.gov Derivatization plays a critical role in overcoming these challenges by not only enhancing the analyte's signal but also by shifting its chromatographic retention time away from matrix interferences, thereby improving selectivity and resolution.

For instance, when analyzing urine samples, which have a high salt content and numerous polar metabolites, direct injection can lead to poor peak shape and ion suppression in mass spectrometry. By derivatizing this compound to a less polar derivative, it can be more effectively extracted from the aqueous matrix using liquid-liquid extraction or solid-phase extraction, further reducing matrix effects. psu.edu

A study on the determination of guanidino compounds in the serum of uremic patients demonstrated the successful application of pre-column derivatization with glyoxal followed by GC analysis. oup.comnih.gov This approach allowed for the sensitive and selective quantification of these compounds in a complex biological fluid. Similarly, the derivatization of amines in biological samples using fluorescent tags has been widely reported to achieve low detection limits. psu.edu

The table below outlines the application and benefits of derivatization in the analysis of compounds with similar functional groups to this compound in biological matrices:

| Biological Matrix | Target Functional Group | Derivatization Strategy | Key Analytical Improvement |

| Serum/Plasma | Guanidino | Pre-column derivatization with glyoxal for GC | Improved separation from endogenous compounds and enhanced sensitivity. nih.gov |

| Urine | Primary Amino | Derivatization with OPA for HPLC-fluorescence | Increased selectivity and significantly lower limits of detection. psu.edu |

| Tissue Homogenate | Morpholino (Secondary Amine) | Nitrosation for GC-MS | Enhanced extraction efficiency from the complex matrix and selective detection. nih.gov |

Computational Chemistry and Molecular Modeling of N Aminomorpholine 4 Carboximidamide

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of N'-aminomorpholine-4-carboximidamide would be the initial step in its computational characterization. This process involves identifying the molecule's most stable three-dimensional shapes, or conformers. Techniques such as systematic or stochastic searches would be employed to explore the potential energy surface of the molecule and identify low-energy conformations.

Following the identification of stable conformers, molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound in a simulated biological environment, typically water. These simulations track the movements of each atom over time, offering a view of the molecule's flexibility, conformational transitions, and interactions with its surroundings. Key parameters that would be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Ligand-Protein Docking and Binding Energy Calculations for Biological Targets

To explore the potential biological activity of this compound, ligand-protein docking studies would be conducted. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity.

Subsequent to docking, binding free energy calculations would be performed to provide a more accurate estimation of the ligand-protein binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations can help in ranking potential drug candidates and understanding the key interactions driving the binding process.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for understanding the electronic properties and reactivity of this compound. Methods like Density Functional Theory (DFT) would be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential.

These calculations provide insights into the molecule's chemical reactivity, identifying potential sites for electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity.

Prediction of Pharmacokinetic and Pharmacodynamic Properties via Computational Methods

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov For this compound, various computational models would be employed to predict its pharmacokinetic and pharmacodynamic profiles. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. mdpi.com

Table 1: Predicted Physicochemical and ADMET Properties of a Hypothetical Compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 158.19 g/mol | --- |

| LogP | -1.5 | Various Models |

| Hydrogen Bond Donors | 4 | Molecular Structure |

| Hydrogen Bond Acceptors | 4 | Molecular Structure |

| Polar Surface Area | 95. Ų | Computational |

| Water Solubility | High | Predictive Models |

| Blood-Brain Barrier Permeation | Low | Predictive Models |

This table is illustrative and based on general characteristics of similar structures; it does not represent actual data for this compound.

Virtual Screening and Lead Optimization through In Silico Approaches

Should this compound be identified as a hit compound, in silico techniques would be instrumental in its optimization. Virtual screening of large chemical libraries could identify analogs with improved potency and selectivity. nih.gov This can be achieved through both ligand-based and structure-based virtual screening methods.

Lead optimization would involve making targeted chemical modifications to the molecule to enhance its desired properties while minimizing undesirable ones. Computational tools would be used to predict how these modifications affect binding affinity, selectivity, and ADMET properties, thereby guiding the synthetic chemistry efforts in a more efficient manner. irispublishers.com

Applications and Material Science Research Utilizing N Aminomorpholine 4 Carboximidamide As a Precursor or Building Block

Role in Organic Synthesis as a Versatile Synthetic Intermediate

The N'-aminomorpholine-4-carboximidamide molecule possesses multiple reactive sites, positioning it as a versatile intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds. The guanidine-like structure is a key feature, serving as a robust building block in the construction of various pharmacologically active scaffolds.

The related compound, Morpholine-4-carboximidamide (B106666) hydrochloride, is recognized as a versatile intermediate in organic synthesis. Its guanidine-like structure is instrumental in nucleophilic substitution and coordination chemistry, proving valuable for creating complex heterocyclic systems. For instance, it has been utilized in the synthesis of pyrazole- and pyrimidine-based structures, which are crucial in the development of antiviral and antibacterial agents. The ability of this compound to act as a ligand in metal-catalyzed reactions further highlights its synthetic utility.

The addition of the N'-amino group in this compound introduces further nucleophilic and reactive sites, expanding its potential applications. This terminal amino group can participate in a variety of chemical transformations, including:

Condensation reactions with aldehydes and ketones to form hydrazone linkages, which are important in the synthesis of various bioactive molecules.

Cyclization reactions to form novel heterocyclic rings such as triazoles and tetrazoles, which are prevalent in medicinal chemistry.

Derivatization to attach other functional groups, allowing for the fine-tuning of the molecule's properties for specific applications.

These reactions enable the use of this compound as a foundational element for creating libraries of diverse compounds for drug discovery and agrochemical research.

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Reaction Type | Resulting Functional Group/Heterocycle | Potential Application Area |

|---|---|---|---|

| Aldehyd/Ketone | Condensation | Hydrazone | Pharmaceuticals, Dyes |

| Carboxylic Acid | Amidation | Acylhydrazide | Bioactive compounds |

| Isothiocyanate | Addition | Thiosemicarbazide | Metal chelation, Biologically active compounds |

Integration into Novel Materials and Functional Polymers

The bifunctional nature of this compound, with its reactive aminoguanidine (B1677879) group and stable morpholine (B109124) ring, makes it an attractive monomer or cross-linking agent for the synthesis of novel functional polymers and materials.

The morpholine moiety is often incorporated into polymer backbones to enhance thermal stability, solubility, and biocompatibility. Polymers containing morpholine have been explored for various applications, including drug delivery systems and advanced coatings.

The aminoguanidine component can be leveraged for:

Polymerization: The amino and guanidine (B92328) groups can react with suitable co-monomers (e.g., diacids, diisocyanates) to form polyamides, polyureas, or other polymers with unique properties.

Cross-linking: It can be used to cross-link existing polymer chains, imparting improved mechanical strength, thermal resistance, and chemical stability to the material.

Surface Functionalization: The molecule can be grafted onto the surface of materials to modify their properties, such as introducing hydrophilicity, providing sites for further chemical reactions, or imparting biological activity.

The resulting polymers could find applications in areas such as hydrogels for biomedical applications, membranes for separation processes, and specialty resins with enhanced performance characteristics.

Catalytic Properties in Organic Transformations

Guanidine and its derivatives are well-established as strong, non-ionic organic bases and have found widespread use as catalysts in a variety of organic reactions. researchgate.net The high basicity of the guanidinium (B1211019) group, coupled with its ability to form stable hydrogen-bonded intermediates, allows it to effectively promote reactions such as Michael additions, aldol reactions, and transesterifications. rsc.org

This compound, possessing a guanidine core, is a promising candidate for an organocatalyst. The presence of the morpholine ring can influence the catalyst's solubility and steric environment, potentially leading to enhanced selectivity in asymmetric synthesis. Research on morpholine-based organocatalysts has shown their effectiveness in reactions like the 1,4-addition of aldehydes to nitroolefins, despite some inherent limitations in reactivity compared to other cyclic amines. frontiersin.org

The potential catalytic applications of this compound could include:

Base Catalysis: Promoting reactions that require a strong base but are sensitive to ionic conditions.

Phase-Transfer Catalysis: The combination of a polar guanidinium group and a more organic-soluble morpholine ring could facilitate reactions between reactants in different phases.

Asymmetric Catalysis: Chiral derivatives of this compound could be designed to catalyze enantioselective transformations.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Role of Catalyst | Potential Advantage |

|---|---|---|

| Michael Addition | Brønsted Base | High efficiency and stereoselectivity |

| Aldol Condensation | Brønsted Base | Formation of C-C bonds |

| Transesterification | Nucleophilic/Base Catalyst | Mild reaction conditions |

Development of Sensors and Probes Incorporating Morpholine-Carboximidamide Structures

The aminoguanidine functional group has been successfully employed in the development of chemical sensors and probes. Its ability to bind to specific analytes through hydrogen bonding and electrostatic interactions makes it a valuable component in sensor design.

A notable example is the use of aminoguanidine to functionalize carbon dots for the selective and sensitive detection of bacteria. researchgate.net In this application, the aminoguanidine residues on the carbon dots' surface interact with lipopolysaccharides on the bacterial cell wall, leading to a measurable change in fluorescence. researchgate.net

This compound could be integrated into sensor platforms in several ways:

As a recognition element: The molecule can be immobilized on a sensor surface (e.g., an electrode, nanoparticle, or polymer film) to selectively capture target analytes.

As a building block for fluorescent probes: The aminoguanidine moiety can be incorporated into larger dye molecules, where its interaction with an analyte modulates the probe's photophysical properties.

In the synthesis of indicator polymers: Polymers functionalized with this compound could exhibit changes in their optical or electrochemical properties upon binding with a target substance.

The morpholine component can enhance the sensor's stability and solubility in aqueous environments, which is crucial for biological and environmental sensing applications. Potential targets for sensors based on this structure could include metal ions, anions, and biologically relevant molecules.

Emerging Research Frontiers and Future Perspectives for N Aminomorpholine 4 Carboximidamide

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the identification and refinement of new drug candidates. mdpi.com For a novel compound like N'-aminomorpholine-4-carboximidamide, AI and ML can be pivotal in navigating the vast chemical space to design and optimize derivatives with enhanced efficacy and desirable pharmacokinetic profiles. mdpi.commit.edu

Machine learning algorithms can be trained on large datasets of existing morpholine (B109124) and guanidine-containing compounds to build predictive models. nih.gov These models can forecast various properties of new virtual derivatives of this compound, including:

Target Binding Affinity: Predicting how strongly a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.gov

Physicochemical Properties: Estimating solubility, permeability, and metabolic stability, which are crucial for a compound's drug-like characteristics. nih.gov

Toxicity Profiles: Identifying potential toxic liabilities early in the discovery process, thereby reducing the risk of late-stage failures. mdpi.com

Generative AI models can design entirely new molecules based on desired properties, using the this compound scaffold as a starting point. harvard.edu This approach can rapidly generate a focused library of compounds for synthesis and testing, significantly shortening the design-make-test-analyze (DMTA) cycle. mit.edu Furthermore, AI tools like AlphaFold can predict the 3D structures of target proteins, enabling structure-based drug design where derivatives of this compound can be computationally docked to predict their binding modes and guide optimization. harvard.edu

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Use of algorithms to forecast biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and physicochemical characteristics. | Reduces the number of synthesized compounds, saving time and resources. nih.gov |

| Generative Design | AI algorithms create novel molecular structures with optimized properties based on the core scaffold. | Accelerates the discovery of lead candidates with improved efficacy and safety. harvard.edu |

| Structure-Based Design | Utilizes predicted protein structures to computationally screen and design molecules with high target specificity. | Enhances the rational design of potent and selective inhibitors or modulators. nih.gov |

| Synthesis Planning | AI tools predict efficient synthetic routes for designed molecules, considering cost and feasibility. | Streamlines the chemical synthesis process, making it more efficient and cost-effective. harvard.edu |

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future development of this compound and its analogs will heavily rely on efficient and environmentally benign synthetic methods. The principles of green chemistry are increasingly integral to pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

For the morpholine component, recent advances have moved beyond traditional methods. Novel strategies include transition-metal-catalyzed and stereoselective syntheses from starting materials like 1,2-amino alcohols, aziridines, or epoxides. researchgate.net A particularly promising green approach involves a one- or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols to morpholines, a method that has been demonstrated on a large scale. nih.gov Multicomponent reactions also offer an efficient route to substituted morpholines under solvent-free conditions. iau.ir

Similarly, the synthesis of the guanidine (B92328) moiety has seen significant innovation. Green chemistry approaches include microwave-assisted, one-pot synthesis using water as a solvent, which can generate guanidine derivatives in minutes with moderate to high yields. researchgate.net The use of recyclable catalysts, such as guanidine hydrochloride itself, in aqueous conditions further enhances the sustainability of these processes. benthamdirect.com Applying these modern synthetic strategies to this compound could lead to more efficient, scalable, and environmentally friendly production pathways.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for Core Scaffolds

| Scaffold | Traditional Method | Sustainable/Novel Method | Advantages of Sustainable Method |

| Morpholine | Annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction. chemrxiv.org | One-pot conversion of 1,2-amino alcohols using ethylene sulfate. nih.gov | Redox-neutral, fewer steps, reduced waste, uses inexpensive reagents. nih.govchemrxiv.org |

| Guanidine | Multi-step synthesis using harsh reagents and organic solvents. | Microwave-assisted synthesis in water; use of recyclable catalysts. researchgate.netbenthamdirect.com | Shorter reaction times, energy efficiency, easy work-up, reduced environmental impact. benthamdirect.com |

Expansion into Underexplored Biological Systems and Pathologies

The therapeutic potential of this compound can be inferred from the extensive biological activities of its constituent parts. The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous drugs due to its favorable metabolic properties and ability to improve pharmacokinetics. nih.govresearchgate.net Morpholine-containing compounds have shown a wide range of activities, including applications in central nervous system (CNS) disorders, cancer, and inflammation. researchgate.nettandfonline.com They can interact with key enzymes and receptors involved in Alzheimer's and Parkinson's diseases. tandfonline.com

The guanidine group is also a critical pharmacophore found in both natural products and synthetic drugs. nih.gov Guanidine derivatives exhibit a vast array of biological effects, including antibacterial, antidiabetic, anti-inflammatory, and anticancer activities. researchgate.netmdpi.com The positive charge of the guanidinium (B1211019) group at physiological pH allows it to form strong hydrogen bonds with biological targets like carboxylates and phosphates, making it a key feature for molecular recognition. researchgate.net

Given this background, future research on this compound could explore a wide range of therapeutic areas beyond initial screening hits. Potential areas for investigation include:

Neurodegenerative Diseases: Targeting enzymes like cholinesterases or kinases involved in Alzheimer's or Parkinson's disease, leveraging the blood-brain barrier permeability often conferred by the morpholine scaffold. tandfonline.comacs.org

Oncology: Designing derivatives that inhibit cancer-related enzymes or act as DNA minor groove binders. acs.org

Infectious Diseases: Developing novel antibacterial agents, particularly against multidrug-resistant strains, by capitalizing on the membrane-disrupting potential of some guanidine compounds. mdpi.comnih.gov

Metabolic Disorders: Exploring potential antidiabetic applications, following the precedent set by guanidine-based drugs like metformin. nih.govjocpr.com

Challenges and Opportunities in Translational Research of Imidamide-Based Compounds

A significant hurdle in translational science is the poor correlation between preclinical animal models and human clinical outcomes. nih.govnih.gov To de-risk the development of imidamide-based compounds, it is crucial to employ robust preclinical models and establish clear biomarkers that can be monitored throughout the development process. The complexity of manufacturing and ensuring quality control for novel chemical entities is another major challenge that requires careful planning from an early stage. nih.gov

Opportunities for imidamide-based compounds lie in addressing areas of high unmet medical need, such as multidrug-resistant infections or neurodegenerative diseases where current treatments are limited. researchgate.net The unique ability of the guanidinium group to interact with biological targets offers a chance to design drugs with novel mechanisms of action. mdpi.com

Interdisciplinary Research Directions and Collaborative Initiatives

The successful development of a novel therapeutic agent like this compound is fundamentally an interdisciplinary endeavor. nih.gov The complexity of modern drug discovery necessitates seamless collaboration between experts from diverse fields. youtube.com

Future research should be structured around collaborative initiatives that bring together:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives, developing efficient and sustainable synthetic routes. mdpi.com

Computational Scientists: To apply AI/ML models for predictive analysis, virtual screening, and rational drug design. acs.org

Biologists and Pharmacologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and explore new therapeutic applications. ub.edu

Translational Scientists and Clinicians: To guide the compound through preclinical and clinical development, addressing challenges related to formulation, pharmacokinetics, and patient safety. acs.org

Such collaborative frameworks, often fostered through partnerships between academia and industry, are essential for navigating the complexities of drug discovery and maximizing the potential of promising scaffolds. youtube.com By integrating cutting-edge technologies and fostering a multidisciplinary approach, the scientific community can effectively explore the therapeutic promise of this compound and related compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for N'-aminomorpholine-4-carboximidamide, and what key reagents are involved?

The synthesis typically involves multi-step condensation reactions. For carboximidamide derivatives, hydroxylating agents (e.g., sodium hydroxide or hydrogen peroxide) and amines are critical for forming the carboximidamide moiety. Solvents like dimethylformamide (DMF) or ethanol are used to stabilize intermediates during cyclization. Alternative routes leveraging iminium ions or azide-based intermediates (e.g., sodium azide) can improve reaction efficiency .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions.

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for morpholine ring conformation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=N stretches near 1650 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Stability depends on pH, temperature, and solvent polarity. For example:

- Aqueous Solutions : Hydrolysis risks at extremes of pH (e.g., degradation of the carboximidamide group in strong acids/bases).

- Light Sensitivity : Derivatives with aromatic systems (e.g., trifluoromethyl groups) may require dark storage to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

Advanced optimization strategies include:

- Reaction Engineering : Using flow chemistry to control exothermic steps and reduce side reactions.

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) to accelerate coupling steps.

- Purification : High-performance liquid chromatography (HPLC) with polar stationary phases to isolate isomers or byproducts .

Q. What methodologies are recommended for evaluating the biological activity of this compound in enzymatic or cellular assays?

- Enzyme Inhibition Assays : Use fluorescence-based substrates to quantify inhibition kinetics (e.g., IC₅₀ determination).

- Cellular Uptake Studies : Radiolabeling (e.g., ¹⁴C-tagged analogs) to track intracellular distribution.

- Mechanistic Probes : Combine with RNA sequencing to identify pathway disruptions in treated cells .

Q. How should researchers address contradictions in experimental data, such as divergent bioactivity results across studies?

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt consensus guidelines for cell viability assays (e.g., MTT vs. ATP-based methods).

- Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to assess heterogeneity across published datasets .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina to model binding affinities with proteins (e.g., kinases).

- MD Simulations : GROMACS for assessing conformational stability in lipid bilayers.

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Data Presentation and Analysis

- Raw Data Management : Large datasets (e.g., HPLC chromatograms, dose-response curves) should be archived in supplementary materials, while processed data (e.g., IC₅₀ values) are included in main figures .

- Uncertainty Quantification : Report confidence intervals for kinetic parameters and use error propagation models for derived metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.